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molecular formula C13H21NO3Si B8548875 1-Propanamine, N-(phenylmethylene)-3-(trimethoxysilyl)- CAS No. 67674-55-9

1-Propanamine, N-(phenylmethylene)-3-(trimethoxysilyl)-

Cat. No. B8548875
M. Wt: 267.40 g/mol
InChI Key: MDWZOAUWADLKNG-UHFFFAOYSA-N
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Patent
US06998499B2

Procedure details

25 grams (0.138 moles) of N-benzylidene aniline [cas no. 538-51-2, from TCI America] was combined with 24.7 grams (0.138 moles) of gamma-aminopropyltrimethoxysilane [cas no. 13822-56-5, Silquest A-1110 Silane from Crompton Corporation] and 100 grams of xylene. The resulting slurry was warmed to 90° C. for one hour before a vacuum of 20 mm Hg was applied. Distillation of the xylene and aniline resulted in 36 grams (98%) of N-benzylidene aminopropyltrimethoxysilane [cas no. 67674-55-9] by GC analysis.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
24.7 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 g
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1](=[N:8][C:9]1C=CC=[CH:11][CH:10]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.NCCC[Si:19]([O:24][CH3:25])([O:22][CH3:23])[O:20][CH3:21].[SiH4]>C1(C)C(C)=CC=CC=1>[C:2]1([CH:1]=[N:8][CH2:9][CH2:10][CH2:11][Si:19]([O:24][CH3:25])([O:22][CH3:23])[O:20][CH3:21])[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
C(C1=CC=CC=C1)=NC1=CC=CC=C1
Step Two
Name
Quantity
24.7 g
Type
reactant
Smiles
NCCC[Si](OC)(OC)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[SiH4]
Step Four
Name
Quantity
100 g
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
Distillation of the xylene and aniline
CUSTOM
Type
CUSTOM
Details
resulted in 36 grams (98%) of N-benzylidene aminopropyltrimethoxysilane [cas no

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)C=NCCC[Si](OC)(OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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